Cathepsin L Inhibition: 2.6-Fold Potency Gain Over the Unsubstituted 2,5-Diphenyl Parent
Against goat liver cathepsin L, 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole (BDBM192668) exhibits a Ki of 47.3 nM, representing a 2.6-fold improvement in binding affinity over the unsubstituted parent compound 2,5-diphenyl-1,3,4-oxadiazole (BDBM192661, Ki = 124 nM) [1]. Both measurements were conducted under identical conditions: pH 5.0, 37 °C, in 0.1 M acetate buffer using the same proteolytic activity assay [1]. The introduction of the single 4-nitro substituent contributes a ΔΔG of approximately 0.61 kcal/mol to binding free energy. This demonstrates that the nitro group is not merely a benign substituent but a key pharmacophoric element for cathepsin L recognition.
| Evidence Dimension | Cathepsin L inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 47.3 nM (ΔG° = -10.4 kcal/mol) |
| Comparator Or Baseline | 2,5-Diphenyl-1,3,4-oxadiazole (BDBM192661): Ki = 124 nM (ΔG° = -9.79 kcal/mol) |
| Quantified Difference | 2.6-fold improvement in binding affinity (ΔΔG ≈ 0.61 kcal/mol) |
| Conditions | Goat cathepsin L, pH 5.0, 37 °C, 0.1 M acetate buffer, proteolytic activity assay |
Why This Matters
For protease inhibitor screening programs, a 2.6-fold Ki improvement from a single substituent change is a meaningful SAR signal that can guide lead optimization; procurement of the unsubstituted analog will yield intrinsically weaker starting points.
- [1] BindingDB. BDBM192668: 2-phenyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (2k). Ki = 47.3 nM for Cathepsin L. BDBM192661: 2,5-diphenyl-1,3,4-oxadiazole (2a). Ki = 124 nM for Cathepsin L. University of California, San Diego. View Source
